Methyl 8-hydroxynon-2-enoate
Description
Methyl 8-hydroxynon-2-enoate is a methyl ester characterized by a hydroxyl (-OH) group at the 8th carbon and a double bond at the 2nd position of its nine-carbon chain. This structure imparts unique physicochemical properties, including polarity from the hydroxyl group and reactivity from the α,β-unsaturated ester moiety.
Properties
CAS No. |
111710-70-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 8-hydroxynon-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h6,8-9,11H,3-5,7H2,1-2H3 |
InChI Key |
FOMRGMQRLRYTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC=CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxynon-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction. The enolate ion is generated from a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxynon-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Reagents like thionyl chloride (SOCl_2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 8-oxonon-2-enoate.
Reduction: Formation of methyl 8-hydroxynonanoate.
Substitution: Formation of various substituted esters depending on the reagent used.
Scientific Research Applications
Methyl 8-hydroxynon-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 8-hydroxynon-2-enoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Features
Physical and Chemical Properties
- Molecular Weight and Polarity: this compound’s higher molecular weight (186.25 g/mol) and hydroxyl group suggest lower volatility compared to methyl butanoate (102.13 g/mol) and methyl 2-hydroxyacetate (106.08 g/mol). The double bond may increase reactivity, analogous to α,β-unsaturated esters like methyl acrylate .
- Solubility: The hydroxyl group enhances water solubility relative to non-hydroxylated esters (e.g., methyl butanoate). However, its long hydrophobic chain likely reduces solubility compared to methyl 2-hydroxyacetate, which has a shorter backbone .
- Thermal Stability: Methyl salicylate’s aromatic structure confers higher thermal stability, whereas this compound’s aliphatic chain and unsaturation may render it prone to oxidation or polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
